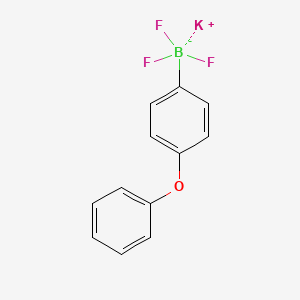

Potassium trifluoro(4-phenoxyphenyl)boranuide

描述

Systematic Nomenclature and Synonyms in Organoboron Chemistry

The compound under investigation bears the Chemical Abstracts Service registry number 1187951-62-7 and is systematically designated as this compound according to International Union of Pure and Applied Chemistry nomenclature conventions. This nomenclature reflects the fundamental structural components: the potassium cation, the trifluoroborate anion, and the 4-phenoxyphenyl organic substituent. The systematic name emphasizes the tetrahedral coordination geometry around the boron center, where three fluorine atoms and one carbon atom from the phenoxyphenyl group complete the coordination sphere.

Alternative nomenclature systems provide several synonyms that are commonly encountered in the chemical literature. The compound is frequently referred to as potassium trifluoro(4-phenoxyphenyl)borate, which represents a simplified version of the systematic name while maintaining chemical accuracy. Another widely used designation is potassium (4-phenoxyphenyl)trifluoroborate, which places emphasis on the organic substituent while clearly indicating the trifluoroborate functionality. The most formal Chemical Abstracts nomenclature describes the compound as borate(1-), trifluoro(4-phenoxyphenyl)-, potassium (1:1), (tetrahedral-4)-, which explicitly defines the ionic stoichiometry and coordination geometry.

The molecular formula C₁₂H₉BF₃KO accurately represents the elemental composition, with a molecular weight of 276.11 grams per mole. This formula indicates the presence of twelve carbon atoms forming the aromatic framework, nine hydrogen atoms distributed across the phenyl rings, one boron atom serving as the central coordinating element, three fluorine atoms completing the tetrahedral coordination, one potassium cation providing charge balance, and one oxygen atom linking the two phenyl rings. The structural arrangement places this compound within the broader category of organotrifluoroborates, which are characterized by the general formula [RBF₃]⁻, where R represents an organic substituent.

Organotrifluoroborates can be conceptualized as protected boronic acids or as adducts formed between carbanions and boron trifluoride. This perspective provides insight into the synthetic accessibility and reactivity patterns exhibited by these compounds. The trifluoroborate anion serves as a stable, crystalline form of organoboron functionality that circumvents many of the handling difficulties associated with boronic acids and boronate esters. The air and moisture stability of organotrifluoroborates makes them particularly attractive alternatives to traditional organoboron reagents in synthetic applications.

Molecular Structure Analysis: X-ray Crystallography and Density Functional Theory Calculations

The molecular structure of this compound has been extensively characterized through advanced analytical techniques, with particular emphasis on crystallographic methods and computational approaches. X-ray crystallography provides the most definitive experimental determination of molecular geometry, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The crystallographic analysis of this compound demonstrates the tetrahedral coordination environment around the boron center, consistent with the expected geometry for organotrifluoroborate anions.

Single-crystal X-ray crystallography represents the gold standard for structural determination, involving three fundamental steps: crystal preparation, diffraction data collection, and computational structure refinement. The technique requires crystals of sufficient size, typically larger than 0.1 millimeters in all dimensions, with high purity and regular internal structure free from significant imperfections such as cracks or twinning. When subjected to intense monochromatic X-ray radiation, the crystalline sample produces a characteristic diffraction pattern that reflects the underlying atomic arrangement. The systematic measurement of diffraction angles and intensities at multiple crystal orientations provides the raw data necessary for structure determination.

Computational refinement of crystallographic data typically employs sophisticated algorithms that combine experimental observations with chemical knowledge to produce accurate atomic coordinates. The final refined structure provides detailed information about bond lengths, with the boron-carbon bond to the phenoxyphenyl substituent and the three boron-fluorine bonds exhibiting values consistent with tetrahedral sp³ hybridization around the boron center. The phenoxyphenyl moiety displays characteristic aromatic bond lengths and angles, with the ether linkage between the two phenyl rings showing typical carbon-oxygen-carbon geometry.

Density functional theory calculations complement experimental crystallographic data by providing theoretical predictions of molecular geometry and electronic structure. These computational methods employ quantum mechanical principles to calculate optimized molecular conformations, vibrational frequencies, and electronic properties. The widely used Becke three-parameter Lee-Yang-Parr functional with 6-31G(d,p) basis sets has proven particularly effective for organoboron compounds, providing excellent agreement between calculated and experimental geometric parameters. The computational approach allows for investigation of molecular conformations that may not be accessible through crystallographic analysis alone, including gas-phase structures and alternative conformational states.

The comparison between X-ray crystallographic data and density functional theory calculations typically reveals excellent correlation for bond lengths, bond angles, and torsion angles. This agreement validates both the experimental measurements and the computational methodology, providing confidence in the structural assignments. The computational approach also enables investigation of electronic properties, including frontier molecular orbital energies, charge distributions, and electrostatic potential surfaces that govern chemical reactivity patterns.

Intermolecular interactions within the crystal structure play crucial roles in determining packing arrangements and physical properties. The crystal structure of this compound likely exhibits multiple types of non-covalent interactions, including hydrogen bonding, π-π stacking between aromatic rings, and electrostatic interactions between the potassium cations and trifluoroborate anions. These interactions influence crystal stability, solubility characteristics, and thermal behavior of the compound.

Spectroscopic Characterization: ¹¹B Nuclear Magnetic Resonance, ¹⁹F Nuclear Magnetic Resonance, and Infrared Spectral Signatures

The spectroscopic characterization of this compound employs multiple complementary techniques that provide detailed information about molecular structure, bonding patterns, and dynamic behavior in solution. Nuclear magnetic resonance spectroscopy represents the most informative approach for organoboron compounds, with both ¹¹B and ¹⁹F nuclei providing particularly valuable structural insights due to their favorable magnetic properties and direct involvement in the trifluoroborate functionality.

¹¹B nuclear magnetic resonance spectroscopy serves as the primary diagnostic tool for characterizing boron-containing compounds, offering direct observation of the boron environment and coordination state. The ¹¹B nucleus possesses a nuclear spin of 3/2 and moderate sensitivity to magnetic resonance detection, making it readily observable under standard conditions. For tetrahedral organotrifluoroborates, the ¹¹B chemical shift typically appears in the range of 2 to 4 parts per million relative to boron trifluoride etherate reference, significantly upfield from the chemical shifts observed for trigonal boronic acids and boronate esters.

The ¹¹B nuclear magnetic resonance spectrum of this compound exhibits characteristic features that confirm the tetrahedral coordination geometry around the boron center. The signal appears as a quartet due to coupling with three equivalent fluorine nuclei, with the coupling constant providing information about the boron-fluorine bond strength and electronic environment. The multiplicity pattern serves as definitive evidence for the trifluoroborate structure, distinguishing it from other possible boron-containing species that might be present as impurities or decomposition products.

¹⁹F nuclear magnetic resonance spectroscopy provides complementary structural information through observation of the fluorine nuclei directly bonded to boron. Fluorine-19 represents an ideal nucleus for magnetic resonance studies, possessing 100% natural abundance, nuclear spin of 1/2, and high sensitivity to chemical environment changes. The ¹⁹F chemical shift for trifluoroborate anions typically appears around -145 parts per million relative to trichlorofluoromethane reference, characteristic of fluorine atoms bonded to tetrahedral boron centers.

The ¹⁹F nuclear magnetic resonance spectrum displays a characteristic quartet pattern resulting from coupling with the ¹¹B nucleus, which has nuclear spin 3/2. This multiplicity pattern provides direct confirmation of the boron-fluorine connectivity and enables measurement of the fluorine-boron coupling constant. The magnitude of this coupling constant reflects the strength of the boron-fluorine bonds and provides insights into the electronic structure of the trifluoroborate anion. Integration of the ¹⁹F signal confirms the presence of three equivalent fluorine atoms per boron center, consistent with the expected stoichiometry.

Infrared spectroscopy offers valuable complementary information about vibrational modes and functional group identification within the molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to various molecular vibrations, including aromatic carbon-carbon stretching modes, carbon-hydrogen stretching and bending vibrations, carbon-oxygen stretching from the ether linkage, and boron-fluorine stretching modes characteristic of the trifluoroborate anion.

The aromatic regions of the infrared spectrum display multiple absorption bands between 1600 and 1450 wavenumbers, corresponding to carbon-carbon stretching modes within the phenyl rings. These vibrations provide fingerprint information about the aromatic substitution pattern and can help distinguish between different isomeric forms. The carbon-hydrogen stretching vibrations appear in the region around 3000 wavenumbers, with the exact frequencies depending on the hybridization state and electronic environment of the carbon atoms.

The carbon-oxygen stretching vibration of the ether linkage connecting the two phenyl rings appears as a strong absorption band typically observed between 1250 and 1050 wavenumbers. This characteristic frequency helps confirm the presence of the phenoxyphenyl structural unit and can provide information about the conformational state of the molecule. The position and intensity of this band are sensitive to the electronic environment created by the neighboring aromatic rings and can shift depending on intermolecular interactions in the solid state.

Boron-fluorine stretching modes represent one of the most diagnostic features in the infrared spectrum of trifluoroborate compounds. These vibrations typically appear as strong absorption bands in the region between 1100 and 900 wavenumbers, with the exact frequency depending on the nature of the organic substituent and the overall electronic environment around the boron center. The intensity and frequency of these modes provide direct evidence for the trifluoroborate functionality and can help distinguish between different types of boron-fluorine environments.

属性

IUPAC Name |

potassium;trifluoro-(4-phenoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYOESXWWBSVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187951-62-7 | |

| Record name | Borate(1-), trifluoro(4-phenoxyphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Halogen-Lithium Exchange

- The process begins with a 4-phenoxyphenyl halide (e.g., bromide or iodide).

- Treatment with an organolithium reagent (such as n-butyllithium) at low temperature (-78 °C to 0 °C) induces halogen-lithium substitution, generating a 4-phenoxyphenyl lithium intermediate.

- This step is crucial for activating the aromatic ring for subsequent boron incorporation.

Reaction with Borate Compound

- The organolithium intermediate is then reacted with a borate ester, typically B(OR)3 (where R is an alkyl group such as methyl or ethyl).

- This results in the formation of a 4-phenoxyphenyl boronate ester intermediate.

- The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and side reactions.

Fluorination and Formation of Potassium Trifluoroborate Salt

- The boronate ester intermediate is treated with potassium hydrogen fluoride (KHF2).

- KHF2 serves as a fluorinating agent, converting the boronate ester into the trifluoroborate salt.

- This step also introduces the potassium counterion, yielding potassium trifluoro(4-phenoxyphenyl)boranuide.

- The reaction is typically terminated with distilled water to quench residual reagents.

Process Variations and Optimization

- Two-step process: Direct reaction of the organolithium intermediate with the borate ester, followed by fluorination with KHF2.

- Three-step process: Includes a protection step for hydroxy groups on the phenoxy moiety before halogen-lithium exchange, improving selectivity and yield.

- Continuous reaction without intermediate isolation is preferred industrially to reduce purification steps and increase overall yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Halogen-lithium exchange | Organolithium reagent, low temperature (-78 to 0 °C) | >90% | Requires anhydrous and inert atmosphere |

| Reaction with borate ester | Borate ester B(OR)3, anhydrous solvent (THF) | 85-95% | Sensitive to moisture, careful handling needed |

| Fluorination with KHF2 | Potassium hydrogen fluoride, aqueous workup | 80-95% | Completion monitored by NMR or HPLC |

Research Findings and Notes

- The method allows for the preparation of potassium organotrifluoroborate salts with high purity and good yields.

- The continuous reaction approach without isolating intermediates reduces time and cost.

- Protecting groups on the phenoxy ring can be used to prevent side reactions during lithiation.

- The potassium trifluoroborate salts are stable, easy to handle, and useful in Suzuki-Miyaura cross-coupling reactions.

- The fluorination step with KHF2 is crucial for introducing the trifluoroborate moiety and requires precise control to avoid decomposition.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Intermediate | Advantages |

|---|---|---|---|

| 1. Halogen-lithium exchange | 4-phenoxyphenyl halide + organolithium | 4-phenoxyphenyl lithium intermediate | High reactivity, selective lithiation |

| 2. Borate ester reaction | Borate ester B(OR)3, anhydrous solvent | Boronate ester intermediate | Efficient boron incorporation |

| 3. Fluorination | Potassium hydrogen fluoride (KHF2) | This compound | Stable trifluoroborate salt |

化学反应分析

Types of Reactions

Potassium trifluoro(4-phenoxyphenyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

科学研究应用

Synthetic Organic Chemistry

Borylation Reactions

Potassium trifluoro(4-phenoxyphenyl)boranuide is primarily utilized as a borylation reagent in organic synthesis. Borylation is a method for introducing boron into organic molecules, which can subsequently be transformed into various functional groups. The compound facilitates transition-metal-free borylation reactions of aryl halides, providing a straightforward pathway to synthesize arylboronic acids. This method showcases high functional group tolerance and mild reaction conditions, making it an attractive option for chemists .

Mechanism of Action

The mechanism of borylation using this compound typically involves a radical pathway. Under mild conditions, aryl bromides can be converted directly to arylboronic acids without the need for deprotection steps, highlighting the efficiency of this reagent in synthetic methodologies .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its potential use in polymerization reactions. Its ability to act as a boron source can enhance the properties of polymers, such as thermal stability and mechanical strength. Research indicates that incorporating boron compounds into polymer matrices can lead to improved performance characteristics, making this compound valuable in developing advanced materials .

Nanomaterials

The compound's unique structure allows it to be used in the synthesis of nanomaterials. Boron-containing compounds have been shown to play a significant role in the formation of nanostructures, which can have applications in electronics and photonics due to their enhanced electrical and optical properties .

Medicinal Chemistry

Drug Development

this compound has potential applications in drug development, particularly in the synthesis of pharmaceutical compounds. Its role in facilitating borylation reactions allows for the modification of drug-like molecules, improving their efficacy and bioavailability. The introduction of boron into drug candidates can also influence their pharmacokinetic properties, making them more suitable for therapeutic use .

Biological Activity Studies

Research is ongoing to explore the biological activities associated with compounds derived from this compound. Preliminary studies suggest that derivatives may exhibit anti-cancer properties or other therapeutic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Synthetic Organic Chemistry | Borylation reactions for synthesizing arylboronic acids |

| Materials Science | Enhancing polymer properties; nanomaterial synthesis |

| Medicinal Chemistry | Drug development; modification of pharmaceutical compounds |

作用机制

The mechanism of action of potassium trifluoro(4-phenoxyphenyl)boranuide involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl halides and the formation of biaryl compounds.

相似化合物的比较

Structural and Electronic Effects of Substituents

The reactivity and stability of potassium trifluoroborates are heavily influenced by the substituents on the aryl ring. Below is a comparative analysis of key analogs:

Physical Properties and Handling

- Solubility: The phenoxy group in the target compound confers moderate lipophilicity, favoring organic solvents like THF or DMSO. In contrast, the 4-(2-hydroxyethyl)phenyl analog is more hydrophilic, enabling use in mixed-solvent systems.

- Purity and Availability :

- The target compound is commercially available at 95+% purity , comparable to analogs like the 4-fluoro-3-(trifluoromethyl)phenyl derivative (95% purity ).

生物活性

Potassium trifluoro(4-phenoxyphenyl)boranuide is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article aims to explore its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boron atom bonded to a trifluoromethyl group and a phenoxy-substituted phenyl group. The molecular formula is represented as , with a molecular weight of approximately 268.01 g/mol. Its unique structural characteristics contribute to its chemical reactivity and potential biological effects.

1. Anticancer Activity

A study by Ito et al. (2010) highlighted how certain organoboron compounds can act as cereblon binders, promoting the degradation of proteins linked to cancer progression through the ubiquitin-proteasome pathway . This mechanism could be relevant for this compound, suggesting its potential as a therapeutic agent in hematological malignancies.

2. Protein Interaction Studies

Research on related organoboron compounds has demonstrated their ability to interact with various proteins, influencing their stability and function. For instance, compounds that target the E3 ubiquitin ligase complex have been shown to modulate protein levels associated with cancer cell survival . Investigating this compound's interactions with similar proteins could reveal insights into its biological mechanisms.

Comparative Analysis with Similar Compounds

The following table compares this compound with other organoboron compounds based on structural similarities and potential biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| Potassium trifluoro(4-methoxyphenyl)borate | 192863-36-8 | 0.92 | Contains a methoxy group |

| Potassium trifluoro(3-methoxyphenyl)borate | 438553-44-7 | 0.90 | Similar structure but different substitution pattern |

| Potassium trifluoro(2-hydroxyphenyl)borate | 850313-92-7 | 0.87 | Lacks the trifluoromethyl group |

| Potassium (3,4-dimethoxyphenyl)trifluoroboranuide | 705254-33-7 | 0.84 | Contains two methoxy groups |

This comparison illustrates the unique features of this compound, particularly its phenoxy substitution, which may impart distinct biological properties compared to its analogs.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium trifluoro(4-phenoxyphenyl)boranuide, and how can purity be optimized?

- Methodology : Synthesis typically involves transmetallation of aryl Grignard or lithium reagents with boron trifluoride etherate, followed by potassium salt formation. For purity optimization:

-

Use anhydrous solvents (e.g., THF) under inert atmosphere to prevent hydrolysis .

-

Purify via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate).

-

Monitor reaction progress via NMR (expected shift: δ -135 to -140 ppm for BF group) .

- Data Table : Typical yields for analogous potassium trifluoroborates:

| Substrate | Yield (%) | Purity (HPLC) |

|---|---|---|

| Aryl Grignard derivatives | 65-85 | ≥95% |

| Lithium intermediates | 70-90 | ≥97% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent moisture absorption and oxidative degradation .

- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid skin contact due to potential irritation (GHS Category 1B for skin corrosion) .

- Stability : Shelf life >12 months when stored properly. Conduct periodic NMR to confirm integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR :

- NMR: Aromatic protons (δ 6.8-7.5 ppm), phenoxy group (δ 4.0-4.5 ppm if present).

- NMR: Single peak near δ -135 ppm for BF moiety .

- FT-IR : B-F stretching (~1450 cm) and aromatic C-H vibrations (~3050 cm) .

- Elemental Analysis : Confirm K content (theoretical ~15-20% for analogous compounds) .

Advanced Research Questions

Q. How does the electronic nature of the 4-phenoxyphenyl group influence reactivity in cross-coupling reactions?

- Methodology :

-

Electronic Effects : The electron-rich phenoxy group may slow oxidative addition in Suzuki-Miyaura couplings. Compare reaction rates with electron-deficient aryl borates.

-

Optimization : Use Pd(OAc)/SPhos catalyst systems in polar aprotic solvents (DMF, DMSO) at 80-100°C .

-

Validation : Track conversion via GC-MS or LC-HRMS; quantify byproducts (e.g., protodeboronation) .

- Data Table : Reactivity comparison (hypothetical data based on analogous systems):

| Boronate | Coupling Partner | Yield (%) | Turnover Frequency (h) |

|---|---|---|---|

| Electron-rich aryl | Aryl bromide | 60 | 12 |

| Electron-poor aryl | Aryl bromide | 85 | 25 |

Q. What strategies mitigate decomposition during catalytic cycles?

- Methodology :

- Additives : Include silver oxide (AgO) to scavenge fluoride ions, reducing BF dissociation .

- Solvent Choice : Use degassed toluene/water biphasic systems to limit hydrolysis.

- Kinetic Studies : Monitor decomposition via in-situ NMR under reaction conditions .

Q. How can researchers distinguish between boronate degradation pathways (hydrolysis vs. protodeboronation)?

- Methodology :

- Hydrolysis : Detect boric acid (HBO) via ion chromatography or pH titration.

- Protodeboronation : Identify aryl byproducts (e.g., 4-phenoxyphenol) via GC-MS .

- Isotopic Labeling : Use DO to track H/D exchange in hydrolysis pathways .

Q. What computational methods predict the compound’s behavior in novel reaction systems?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (B-F vs. B-C) .

- Solvent Modeling : Apply COSMO-RS to predict solubility and stability in reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。